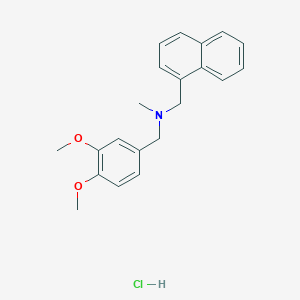

![molecular formula C20H21N3O3 B5182016 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)

5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, commonly known as Nitroxoline, is a synthetic antibacterial agent that belongs to the class of 8-hydroxyquinoline derivatives. Nitroxoline is widely used in the treatment of urinary tract infections caused by Gram-positive and Gram-negative bacteria. The drug exhibits a broad spectrum of activity against a variety of microorganisms, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus, and Streptococcus faecalis.

Mécanisme D'action

Nitroxoline exerts its antibacterial activity by chelating metal ions, particularly iron, which is essential for bacterial growth and metabolism. The drug also disrupts bacterial DNA synthesis and inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Nitroxoline has been shown to have a bactericidal effect against both Gram-positive and Gram-negative bacteria.

Biochemical and Physiological Effects:

Nitroxoline has been found to have low toxicity in animal studies and is generally well-tolerated in humans. The drug is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. Nitroxoline is primarily excreted in the urine and has been shown to accumulate in the bladder, making it an effective treatment for urinary tract infections.

Avantages Et Limitations Des Expériences En Laboratoire

Nitroxoline has several advantages for laboratory experiments, including its broad spectrum of antibacterial activity, low toxicity, and ability to accumulate in the bladder. However, the drug has some limitations, including its low solubility in water and the need for high concentrations to achieve therapeutic efficacy.

Orientations Futures

Future research on Nitroxoline should focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its antifungal and antiviral activities. Further studies are needed to investigate the mechanisms of action of Nitroxoline and to identify potential drug targets. The development of new formulations and delivery systems for Nitroxoline could also improve its efficacy and reduce its side effects.

Méthodes De Synthèse

Nitroxoline is synthesized by the reaction of 8-hydroxyquinoline with 4-propylphenol in the presence of ethylene oxide. The reaction produces 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, which is then purified by recrystallization.

Applications De Recherche Scientifique

Nitroxoline has been extensively studied for its antibacterial properties and has shown promising results in the treatment of urinary tract infections. The drug has also been investigated for its antitumor, antifungal, and antiviral activities. Nitroxoline has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. The drug has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, and antiviral activity against herpes simplex virus type 1 and 2.

Propriétés

IUPAC Name |

5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-4-15-6-8-16(9-7-15)26-14-13-21-18-10-11-19(23(24)25)17-5-3-12-22-20(17)18/h3,5-12,21H,2,4,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWVECJLYINJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)

![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)

![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)

![N,N'-1,4-butanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5181965.png)

![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)

![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)

![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)

![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)

![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)